molecular formula C19H16FN3O2S B2393026 N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1208765-15-4

N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2393026
CAS No.: 1208765-15-4
M. Wt: 369.41
InChI Key: CICAGVQCQWJYBU-UHFFFAOYSA-N
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Description

N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a fluorophenoxy group, a methylsulfanyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy pyridine intermediate: This step involves the reaction of 3-fluorophenol with 2-bromopyridine under basic conditions to form 2-(3-fluorophenoxy)pyridine.

    Introduction of the methylsulfanyl group: The intermediate is then reacted with methylthiol in the presence of a base to introduce the methylsulfanyl group at the 2-position of the pyridine ring.

    Formation of the carboxamide group: Finally, the compound is treated with an appropriate amine and a coupling reagent to form the carboxamide group at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenoxy and methylsulfanyl groups may facilitate binding to certain enzymes or receptors, while the carboxamide group can form hydrogen bonds with target molecules. This compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(3-chlorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide
  • N-{[2-(3-bromophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide
  • N-{[2-(3-methylphenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide

Uniqueness

N-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to the presence of the fluorophenoxy group, which can significantly influence its electronic properties and binding affinity to targets. The fluorine atom can enhance the compound’s stability and bioavailability compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-26-19-16(8-4-10-22-19)17(24)23-12-13-5-3-9-21-18(13)25-15-7-2-6-14(20)11-15/h2-11H,12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICAGVQCQWJYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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